molecular formula C30H34O7 B013925 3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) CAS No. 16697-49-7

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)

Cat. No.: B013925
CAS No.: 16697-49-7
M. Wt: 506.6 g/mol
InChI Key: SCDVHQXHQOSKCS-LGPOITBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic carbohydrate derivative. It is commonly used as an intermediate in the synthesis of various glycosylation reactions. This compound is characterized by its complex structure, which includes multiple benzyl groups and a methyl orthoacetate moiety, making it a valuable tool in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It is known to be a synthetic intermediate used in glycosylation reactions , which are critical for various biological processes including protein folding, cellular signaling, and cell-cell adhesion.

Mode of Action

The compound acts as a glycosyl donor in glycosylation reactions . Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor . The removal of the O-benzyl protecting groups is performed late in the synthesis .

Biochemical Pathways

The compound is involved in carbohydrate metabolism, specifically in the formation of glycosidic bonds . These bonds are crucial for the structure and function of many biological molecules, including glycoproteins and glycolipids. The downstream effects of these pathways can impact a wide range of biological processes, from cell signaling to immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it is involved in. As a glycosyl donor, it could contribute to the formation of complex carbohydrates, impacting the structure and function of various biomolecules .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the removal of the methyl orthoester protecting group is achieved through mild acid hydrolysis , suggesting that the compound’s activity could be influenced by pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in mannopyranose followed by benzylation. The methyl orthoacetate group is introduced through a reaction with orthoesters under acidic conditions. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of mannopyranose are protected using benzyl groups through benzylation reactions.

    Introduction of Methyl Orthoacetate: The protected mannopyranose is then reacted with methyl orthoacetate under acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the orthoacetate moiety, converting it into simpler alcohol derivatives.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized mannopyranose derivatives.

Scientific Research Applications

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) is extensively used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: In the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.

    Medicine: For the synthesis of glycosylated drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 2,3,6-Tri-O-benzyl-D-glucopyranose
  • 1,2,3,4-Tetra-O-acetyl-D-glucopyranose

Comparison: 3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) is unique due to its specific combination of benzyl and methyl orthoacetate groups, which provide distinct protective and reactive properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in complex synthetic pathways.

Properties

IUPAC Name

(3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVHQXHQOSKCS-LGPOITBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)
Reactant of Route 2
Reactant of Route 2
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)
Reactant of Route 3
Reactant of Route 3
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)
Reactant of Route 4
Reactant of Route 4
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)
Reactant of Route 5
Reactant of Route 5
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)
Reactant of Route 6
Reactant of Route 6
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.